molecular formula C19H18N2O4 B4521239 N-benzyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide

N-benzyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide

Cat. No.: B4521239
M. Wt: 338.4 g/mol
InChI Key: JBWACLDXMJFSBR-UHFFFAOYSA-N
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Description

N-benzyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.12665706 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A study by Fahim and Shalaby (2019) investigated the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, including isoxazolyl-phenyl benzenesulfonamide compounds. Some of these chlorinated compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Further studies on one of the most effective compounds, 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (ISP), evaluated its potential interaction against KSHV thymidylate synthase complex. The comprehensive theoretical and experimental studies confirmed the compound's promising anticancer potential Fahim & Shalaby, 2019.

Antimicrobial and Anti-inflammatory Agents

Kendre, Landge, and Bhusare (2015) synthesized a new series of compounds, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, bearing an aryl sulfonate moiety. These compounds were prepared through multi-component cyclo-condensation reactions and evaluated for their antibacterial, antifungal, and anti-inflammatory activities. The study found that some compounds displayed promising antimicrobial and anti-inflammatory properties, highlighting their potential as therapeutic agents Kendre, Landge, & Bhusare, 2015.

Electropolymerizable Monomers

Hsiao and Wang (2016) focused on the synthesis of electropolymerizable monomers for the fabrication of poly(amide-amine) films with electrochromic and fluorescent properties. This research presents an innovative approach to developing materials with potential applications in electronics and optoelectronics, demonstrating the versatility of incorporating isoxazole-related compounds into material science Hsiao & Wang, 2016.

Synthesis and Characterization

Bhaskar et al. (2019) synthesized 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide through a 'one-pot' reductive cyclization process. The study highlights the synthetic approach and structural elucidation of this compound, indicating the broad scope of research into the chemical properties and potential applications of similar compounds Bhaskar et al., 2019.

Properties

IUPAC Name

N-benzyl-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-16-9-8-14(10-18(16)24-2)17-11-15(21-25-17)19(22)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWACLDXMJFSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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